Decanamide, N-methyl-
CAS No.: 23220-25-9
Cat. No.: VC0525372
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23220-25-9 |
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Molecular Formula | C11H23NO |
Molecular Weight | 185.31 g/mol |
IUPAC Name | N-methyldecanamide |
Standard InChI | InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(13)12-2/h3-10H2,1-2H3,(H,12,13) |
Standard InChI Key | OJNCCSNXHKTDGS-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)NC |
Canonical SMILES | CCCCCCCCCC(=O)NC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Decanamide, N-methyl- is a secondary amide derived from decanoic acid, where the hydrogen atom of the amide group is replaced by a methyl group. Its IUPAC name is N-methyldecanamide, and its systematic designation follows the formula CH₃(CH₂)₈CONHCH₃ . The compound’s canonical SMILES representation is CCCCCCCCCC(=O)NC, reflecting a linear decanoyl chain bonded to a methyl-substituted amide group .
Table 1: Key Identifiers of Decanamide, N-Methyl-
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) studies reveal characteristic peaks for the methyl group (δ 2.8–3.0 ppm, singlet) and amide proton (δ 6.5–7.0 ppm, broad) . Gas chromatography–mass spectrometry (GC-MS) analyses under non-polar column conditions (Ultra-1, He carrier gas) show a retention index of 1521, consistent with its hydrophobic alkyl chain .
Synthesis and Industrial Production
Catalytic Amination Methods
The synthesis of N-methyldecanamide typically involves the reaction of decanoic acid with methylamine under catalytic conditions. A patented method utilizes a sodium silicate–sodium aluminate catalyst treated with sulfuric acid, achieving >99% purity and residual acid values below 2 mg KOH/g . The process involves:
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Catalyst Preparation: Sodium metasilicate and sodium aluminate are dissolved in water, acidified with H₂SO₄, and dried to yield a porous silica-alumina catalyst .
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Reaction Conditions: Decanoic acid and catalyst are heated to 180–200°C under dimethylamine gas flow, with reaction times optimized to 7–9 hours .
Table 2: Synthetic Parameters for N-Methyldecanamide
Parameter | Optimal Range | Outcome |
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Temperature | 180–200°C | 98–99% conversion |
Catalyst Loading | 2 wt% | Acid value <1 mg KOH/g |
Reaction Time | 7–9 hours | Yield >95% |
Scalability and Industrial Applications
Industrial production employs continuous-flow reactors to enhance throughput, with annual U.S. production volumes estimated at 10–50 million pounds . Major applications include:
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Agrochemicals: As a solvent in emulsifiable concentrates for herbicides and pesticides .
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Pharmaceuticals: Intermediate in lipophilic drug formulations .
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Materials Science: Wetting agent in coatings and polymer processing .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Decanamide, N-methyl- exhibits a boiling point of 269.7°C and melting point near 45–50°C . It is soluble in polar aprotic solvents like DMSO and DMF but shows limited solubility in water (0.1–1 mg/mL) . Storage recommendations include powder forms at –20°C (3-year stability) and solvent solutions at –80°C (6-month stability).
Reactivity and Degradation
The compound undergoes hydrolysis in acidic or alkaline conditions, yielding decanoic acid and methylamine. Oxidative stability tests indicate no significant decomposition below 200°C, making it suitable for high-temperature industrial processes .
Toxicological and Regulatory Considerations
Acute and Chronic Toxicity
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Acute Oral LD₅₀: 1,770 mg/kg in rats (EPA Toxicity Category III) .
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Dermal Irritation: Severe irritation in rabbit models (EPA Category II) .
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Mutagenicity: Positive in human leukocyte cytogenetic assays at 100 µg/L .
Regulatory Classifications
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EPA: Classified as a severe eye irritant and moderate aquatic toxicant .
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Australian TGA: Labeled a skin corrosive (Category 6) with restrictions in consumer products .
Endpoint | Result | Regulatory Body |
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Acute Oral Toxicity | LD₅₀ = 1,770 mg/kg (rat) | EPA |
Skin Irritation | Severe (Rabbit) | TGA |
Mutagenicity | Positive (Human leukocytes) | RTECS |
Applications in Research and Industry
Biochemical Research
Decanamide, N-methyl- serves as a model compound for studying lipid-amidated signaling molecules. Its hydrophobic nature facilitates membrane permeability studies, particularly in plant senescence and lateral root development .
Industrial Solvents and Additives
In agrochemical formulations, it enhances the solubility of hydrophobic active ingredients, improving foliar adhesion and rainfastness . Industrial uses include corrosion inhibition in metalworking fluids and surfactant synthesis .
Analytical Methods and Quality Control
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods with C18 columns and UV detection at 210 nm achieve limits of quantification (LOQ) of 0.1 µg/mL . Gas chromatography (GC) coupled with flame ionization detection (FID) is preferred for purity assessments in industrial batches .
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups: amide I (C=O stretch at 1,650 cm⁻¹) and N–H bend (1,550 cm⁻¹) .
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